Cas no 80843-39-6 (3-(hexahydro-1H-pyrrolizin-7a-yl)propan-1-ol)

3-(Hexahydro-1H-pyrrolizin-7a-yl)propan-1-ol is a bicyclic amino alcohol derivative characterized by its pyrrolizidine core structure. This compound is of interest in synthetic organic chemistry due to its rigid, fused-ring system, which serves as a versatile scaffold for the development of pharmacologically active molecules. The presence of both hydroxyl and tertiary amine functional groups enhances its utility as an intermediate in the synthesis of chiral ligands, catalysts, or bioactive compounds. Its stereochemical complexity and potential for selective functionalization make it valuable for applications in asymmetric synthesis and medicinal chemistry research. The compound's stability and well-defined stereochemistry further contribute to its reproducibility in synthetic workflows.
3-(hexahydro-1H-pyrrolizin-7a-yl)propan-1-ol structure
80843-39-6 structure
商品名:3-(hexahydro-1H-pyrrolizin-7a-yl)propan-1-ol
CAS番号:80843-39-6
MF:C10H19NO
メガワット:169.263962984085
CID:6467209
PubChem ID:70454860

3-(hexahydro-1H-pyrrolizin-7a-yl)propan-1-ol 化学的及び物理的性質

名前と識別子

    • 3-(hexahydro-1H-pyrrolizin-7a-yl)propan-1-ol
    • 1H-Pyrrolizine-7a(5H)-propanol, tetrahydro-
    • 3-(Tetrahydro-1H-pyrrolizin-7a(5H)-yl)propan-1-ol
    • インチ: 1S/C10H19NO/c12-9-3-6-10-4-1-7-11(10)8-2-5-10/h12H,1-9H2
    • InChIKey: ZRBBBQBNEPQGAJ-UHFFFAOYSA-N
    • ほほえんだ: N12CCCC1(CCCO)CCC2

じっけんとくせい

  • 密度みつど: 1.0354 g/cm3
  • ふってん: 132-133 °C(Press: 12 Torr)
  • 酸性度係数(pKa): 15.29±0.10(Predicted)

3-(hexahydro-1H-pyrrolizin-7a-yl)propan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-23022415-1.0g
3-(hexahydro-1H-pyrrolizin-7a-yl)propan-1-ol
80843-39-6 95%
1.0g
$2475.0 2024-06-20
Enamine
EN300-23022415-0.05g
3-(hexahydro-1H-pyrrolizin-7a-yl)propan-1-ol
80843-39-6 95%
0.05g
$659.0 2024-06-20
Enamine
EN300-23022415-2.5g
3-(hexahydro-1H-pyrrolizin-7a-yl)propan-1-ol
80843-39-6 95%
2.5g
$4851.0 2024-06-20
1PlusChem
1P0280AV-2.5g
3-(hexahydro-1H-pyrrolizin-7a-yl)propan-1-ol
80843-39-6 95%
2.5g
$6058.00 2023-12-16
1PlusChem
1P0280AV-5g
3-(hexahydro-1H-pyrrolizin-7a-yl)propan-1-ol
80843-39-6 95%
5g
$8934.00 2023-12-16
Enamine
EN300-23022415-0.1g
3-(hexahydro-1H-pyrrolizin-7a-yl)propan-1-ol
80843-39-6 95%
0.1g
$859.0 2024-06-20
Enamine
EN300-23022415-5.0g
3-(hexahydro-1H-pyrrolizin-7a-yl)propan-1-ol
80843-39-6 95%
5.0g
$7178.0 2024-06-20
Enamine
EN300-23022415-5g
3-(hexahydro-1H-pyrrolizin-7a-yl)propan-1-ol
80843-39-6 95%
5g
$7178.0 2023-09-15
1PlusChem
1P0280AV-50mg
3-(hexahydro-1H-pyrrolizin-7a-yl)propan-1-ol
80843-39-6 95%
50mg
$877.00 2024-04-21
1PlusChem
1P0280AV-100mg
3-(hexahydro-1H-pyrrolizin-7a-yl)propan-1-ol
80843-39-6 95%
100mg
$1124.00 2024-04-21

3-(hexahydro-1H-pyrrolizin-7a-yl)propan-1-ol 関連文献

3-(hexahydro-1H-pyrrolizin-7a-yl)propan-1-olに関する追加情報

Comprehensive Overview of 3-(hexahydro-1H-pyrrolizin-7a-yl)propan-1-ol (CAS No. 80843-39-6): Properties, Applications, and Research Insights

The compound 3-(hexahydro-1H-pyrrolizin-7a-yl)propan-1-ol (CAS No. 80843-39-6) is a structurally unique organic molecule featuring a pyrrolizidine core linked to a propanol moiety. This combination of functional groups grants it versatile chemical properties, making it a subject of interest in pharmaceutical research, material science, and synthetic chemistry. Its hexahydro-1H-pyrrolizin-7a-yl backbone is particularly notable for its conformational rigidity, which influences its binding affinity in biological systems.

In recent years, the demand for pyrrolizidine derivatives has surged due to their potential applications in drug discovery, particularly in targeting neurological disorders and inflammatory pathways. Researchers have explored 3-(hexahydro-1H-pyrrolizin-7a-yl)propan-1-ol as a precursor for bioactive molecules, leveraging its ability to modulate enzyme activity. Its propan-1-ol tail also enhances solubility, a critical factor in formulation development for oral or injectable therapeutics.

From a synthetic perspective, the compound’s CAS No. 80843-39-6 is frequently cited in patents and academic journals describing stereoselective synthesis methods. Its chiral centers pose challenges and opportunities for asymmetric catalysis, a hot topic in green chemistry. Innovations in catalytic hydrogenation and ring-closing metathesis have been applied to optimize its production, aligning with the industry’s push toward sustainable manufacturing.

Beyond pharmaceuticals, 3-(hexahydro-1H-pyrrolizin-7a-yl)propan-1-ol has garnered attention in material science for its potential as a ligand in metal-organic frameworks (MOFs). Its nitrogen-rich structure facilitates coordination with transition metals, enabling applications in gas storage and molecular sensing. This interdisciplinary relevance underscores its value in both academic and industrial settings.

Safety and regulatory compliance are paramount when handling this compound. While not classified as hazardous, proper storage conditions (e.g., inert atmospheres, low humidity) are recommended to preserve its stability. Analytical techniques like HPLC and NMR are routinely employed to verify purity, especially for GMP-grade applications.

In summary, 3-(hexahydro-1H-pyrrolizin-7a-yl)propan-1-ol (CAS No. 80843-39-6) exemplifies the intersection of medicinal chemistry and advanced materials. Its multifaceted utility continues to inspire research, addressing pressing questions in drug delivery, catalysis, and molecular design. As synthetic methodologies evolve, this compound is poised to play an even greater role in scientific innovation.

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